molecular formula C7H4I2N2 B1613710 4,6-Diiodo-1H-indazole CAS No. 885520-24-1

4,6-Diiodo-1H-indazole

Cat. No.: B1613710
CAS No.: 885520-24-1
M. Wt: 369.93 g/mol
InChI Key: XOTFEKMFYPBGQE-UHFFFAOYSA-N
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Description

4,6-Diiodo-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of iodine atoms at the 4 and 6 positions of the indazole ring imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diiodo-1H-indazole typically involves the iodination of 1H-indazole. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction proceeds through electrophilic aromatic substitution, where iodine atoms are introduced at the 4 and 6 positions of the indazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,6-Diiodo-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the indazole ring.

    Coupling Reactions: The presence of iodine atoms makes it suitable for cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiolates can be used under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly employed.

Major Products:

    Substitution Products: Derivatives with different functional groups replacing the iodine atoms.

    Oxidation Products: Oxidized forms of the indazole ring.

    Coupling Products: Biaryl or alkyne-linked indazole derivatives.

Scientific Research Applications

4,6-Diiodo-1H-indazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Research into its potential therapeutic properties, including anticancer and antimicrobial activities, is ongoing.

    Industry: It finds applications in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4,6-Diiodo-1H-indazole is largely dependent on its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The presence of iodine atoms enhances its binding affinity and specificity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • 4-Iodo-1H-indazole
  • 6-Iodo-1H-indazole
  • 4,5-Diiodo-1H-indazole

Comparison: 4,6-Diiodo-1H-indazole is unique due to the specific positioning of the iodine atoms, which influences its reactivity and interaction with other molecules. Compared to its mono-iodinated counterparts, it exhibits distinct chemical and biological properties, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

4,6-diiodo-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4I2N2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTFEKMFYPBGQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646220
Record name 4,6-Diiodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885520-24-1
Record name 4,6-Diiodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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